N-(2-(dimethylamino)ethyl)-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide
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Overview
Description
N-(2-(dimethylamino)ethyl)-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide is a complex organic compound that belongs to the class of pyrido[1,2-a]pyrimidines This compound is characterized by its unique structure, which includes a pyrido[1,2-a]pyrimidine core with various functional groups attached
Mechanism of Action
Action Environment
The action, efficacy, and stability of the compound can be influenced by various environmental factors. For example, the compound’s binding to α1-acid glycoprotein can be affected by the concentration of this protein in the plasma . Additionally, the compound’s metabolism and clearance can be influenced by factors such as liver function and renal function .
Biochemical Analysis
Biochemical Properties
The presence of carboxamide moiety in indole derivatives like N-(2-(dimethylamino)ethyl)-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity .
Cellular Effects
Related compounds have shown to exhibit poor extravascular distribution despite their potent in vitro cytotoxicities .
Molecular Mechanism
It is known that similar compounds act as DNA intercalators and inhibit topoisomerase or telomerase enzymes .
Temporal Effects in Laboratory Settings
Related compounds have been observed to be rapidly and extensively metabolized to several plasma metabolites .
Metabolic Pathways
Related compounds have been observed to be rapidly and extensively metabolized .
Transport and Distribution
Related compounds have shown rapid clearance of radioactivity from blood and the major organs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(dimethylamino)ethyl)-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrido[1,2-a]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrido[1,2-a]pyrimidine core.
Functional Group Introduction:
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-(dimethylamino)ethyl)-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like alkyl halides and bases are used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the carbonyl group may yield alcohols.
Scientific Research Applications
N-(2-(dimethylamino)ethyl)-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Pyrido[1,2-a]pyrimidine Derivatives: Compounds with similar core structures but different functional groups.
Dimethylaminoethyl Derivatives: Compounds with the dimethylaminoethyl group attached to different core structures.
Uniqueness
N-(2-(dimethylamino)ethyl)-2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide is unique due to its specific combination of functional groups and the pyrido[1,2-a]pyrimidine core
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-2-hydroxy-8-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O3/c1-9-4-6-18-10(8-9)16-13(20)11(14(18)21)12(19)15-5-7-17(2)3/h4,6,8,20H,5,7H2,1-3H3,(H,15,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFTQQRHHMOEUHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(C(=O)N2C=C1)C(=O)NCCN(C)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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